molecular formula C16H13NO2 B1599106 9-ethyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 70207-46-4

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B1599106
CAS No.: 70207-46-4
M. Wt: 251.28 g/mol
InChI Key: YUYGLHDPWGWFQB-UHFFFAOYSA-N
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Description

9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .

Mode of Action

ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .

Biochemical Pathways

ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .

Result of Action

The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .

Properties

IUPAC Name

9-ethylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYGLHDPWGWFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395432
Record name 9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70207-46-4
Record name 9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 271 ml quantity of DMF (3.5 mol) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g) in 70 ml of DMF was added, and then the flask was heated to 90° C. for 24 hours using a heating mantle. Then, the reaction mixture was cooled to room temperature, and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Name
Quantity
326 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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93 g
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reactant
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Quantity
70 mL
Type
reactant
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Quantity
820 g
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reactant
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Quantity
3.5 mol
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reactant
Reaction Step Six
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Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 271 ml quantity of dimethylformamide (DMF, 3.5 mol) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of phosphorus oxychloride (POCl3, 3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g) in 70 ml of DMF was added and then the flask was heated to 90° C. for 24 hours using a heating mantle. Next, the reaction mixture was cooled to room temperature and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Quantity
326 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
820 g
Type
reactant
Reaction Step Five
Quantity
3.5 mol
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Dimethylformamide (DMF, 271 ml, 3.5 mol, obtained from Aldrich, Milwaukee, Wis.) was added to a 1-liter 3-neck round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3 was completed, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g, obtained from Aldrich) in 70 ml of DMF was added, and then the flask was heated to 90° C. for 24 hours using a heating mantle. Next, the reaction mixture was cooled to room temperature and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Name
Quantity
326 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
820 g
Type
reactant
Reaction Step Five
Quantity
271 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

LiAlH4 (2.15 g, 56.3 mmol) is added portionwise to a suspension of N-ethylcarbazole-3,6-dicarboxylic acid (5.7 g, 20.12 mmol) in 160 ml of anhydrous THF cooled to 0° C. The suspension is stirred for 1 h 30 min at room temperature and then 1 hour under reflux. After cooling to 0° C., the excess hydride is hydrolyzed with a little water and the salts are filtered off. The filtrate is evaporated to dryness and dried under vacuum to give a yellow solid. The latter is suspended in dichloromethane in the presence of activated manganese dioxide (4 g, 15.16 mmol), and the mixture is stirred overnight at room temperature. 4 g of activated manganese dioxide are added and the mixture is stirred for a further 24 h. The suspension is filtered and the filtrate is evaporated under vacuum to give the expected product.
Quantity
2.15 g
Type
reactant
Reaction Step One
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5.7 g
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reactant
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Quantity
160 mL
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solvent
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0 (± 1) mol
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4 g
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Quantity
4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

Dimethylformamide (DMF) (271 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask and its content were cooled on a salt/ice bath. When the temperature of the solution inside the flask reached 0° C., phosphorus oxychloride (POCl3, 326 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added slowly using a dropping funnel. During the addition of POCl3, the temperature inside the flask was kept at or below 5° C. After completing the addition of POCl3, the reaction mixture was allowed to warm to room temperature. 9-Ethylcarbazole (97 g, 0.5 mole, from Aldrich chemicals, Milwaukee, Wis.) was added and the flask was kept at 90° C. for 24 hours using a heating mantle. Then, the reaction mixture was cooled to room temperature. The cooled reaction mixture was added slowly to a 4.5 liter beaker containing a solution of 820 g sodium acetate dissolved in 2 liters of water. The beaker was stirred and cooled on an ice bath for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water and, subsequently, with a small amount of ethanol (50 ml). The resulting product, 9-ethyl-3,6-carbazoledicarbaldehyde, was recrystallized once from a mixture of tetrahydrofuran and isopropanol and dried under vacuum in an oven heated at 50° C. for 6 hours. The yield was 65 g (52%).
Quantity
271 mL
Type
reactant
Reaction Step One
Quantity
326 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
97 g
Type
reactant
Reaction Step Five
Quantity
820 g
Type
reactant
Reaction Step Six
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Quantity
2 L
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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